3-Amino-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
3-Amino-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-pyrrole-3-carbonitrile with an amine source under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
3-Amino-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile include:
- 2-Methyl-1H-pyrrole-3-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3-amino-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-9-3-2-5(8)6(9)4-7/h2-3H,8H2,1H3 |
InChI Key |
WLHTVKNUUDMQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C#N)N |
Origin of Product |
United States |
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